2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy-
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Overview
Description
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is an organic compound with the molecular formula C15H15ClO3 It is a derivative of propanol, where the hydroxyl group is substituted with phenoxy and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)-2-propanol with phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the phenoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phenoxy and chlorophenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
- 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112718-82-8 |
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Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15ClO3/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9,13,17H,10-11H2 |
InChI Key |
WLLWXNMBWOEZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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